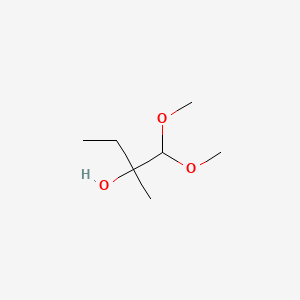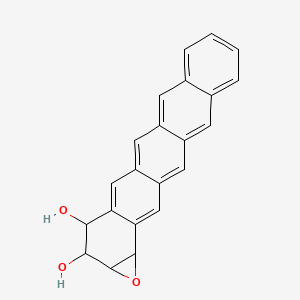
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a dimethoxyphenyl group and a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dimethoxyphenyl and methoxybenzyl groups. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection reactions, and palladium-catalyzed conditions for carbon-carbon bond formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers under acidic conditions can yield deprotected products in moderate to high yields .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and thiols, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of self-assembled monolayers for electronic and sensor applications.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol involves its ability to act as a protective group, increasing the solubility and stability of the precursor molecules. This is particularly useful in the formation of self-assembled monolayers, where the protective group is cleaved off during monolayer formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dimethoxyphenyl)benzyl ether: Used as an alternative to p-methoxybenzyl as a protecting group for alcohols.
3,4-(Methylenedioxy)toluene: Used as a cation scavenger for selective cleavage reactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which provide both solubility and stability advantages in synthetic applications. Its ability to form stable self-assembled monolayers under specific conditions sets it apart from other similar compounds .
Propriétés
| 74037-82-4 | |
Formule moléculaire |
C22H30N2O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C22H30N2O4/c1-26-20-7-4-17(5-8-20)14-19(25)16-23-10-12-24(13-11-23)18-6-9-21(27-2)22(15-18)28-3/h4-9,15,19,25H,10-14,16H2,1-3H3 |
Clé InChI |
XCJPYHXPVFZWLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
